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Application Notes and Protocols

Application of HyPer, a Genetically Encoded
Hydrogen Peroxide Biosensor, in 3D Cell Culture
Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly
utilized in biomedical research and drug discovery due to their ability to more accurately
recapitulate the complex microenvironment of native tissues compared to traditional 2D cell
cultures. A key aspect of cellular function and response to stimuli within these intricate
structures is the dynamic regulation of reactive oxygen species (ROS), particularly hydrogen
peroxide (H202). H202 acts as a crucial second messenger in various signaling pathways
involved in cell proliferation, differentiation, and apoptosis.

HyPer is a genetically encoded fluorescent biosensor specifically designed for the sensitive
and ratiometric detection of intracellular H202. It consists of a circularly permuted yellow
fluorescent protein (cpYFP) inserted into the regulatory domain of the E. coli H202-sensing
protein, OxyR. The ratiometric nature of HyPer allows for quantitative measurements of H20:2
levels, correcting for variations in sensor expression and instrumental parameters, which is
particularly advantageous in the heterogeneous environment of 3D cell cultures.
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These application notes provide a comprehensive guide for the use of the HyPer biosensor for
imaging H202 dynamics in 3D cell culture models. Detailed protocols for introducing the HyPer
sensor into spheroids and organoids, imaging procedures using confocal and light-sheet
microscopy, and subsequent data analysis are described.

Mechanism of HyPer Action

The HyPer biosensor exhibits two excitation peaks at approximately 420 nm and 500 nm, with
a single emission peak around 516 nm. In the presence of H202, the OxyR domain undergoes
a conformational change, which in turn modulates the chromophore environment of the cpYFP.
This leads to a proportional increase in the excitation peak at 500 nm and a decrease in the
excitation peak at 420 nm. The ratio of the fluorescence intensities emitted upon excitation at
these two wavelengths (F500/F420) serves as a robust measure of intracellular H202
concentration.
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Mechanism of the HyPer biosensor for ratiometric H202 detection.

Quantitative Data Presentation

The performance of the HyPer biosensor can be characterized by several key parameters. The
following table summarizes representative quantitative data for HyPer in both 2D and 3D cell
culture environments. Note that performance in 3D models can be influenced by factors such
as cell density, spheroid/organoid size, and the imaging system used.

Parameter

2D Cell Culture

3D
Spheroid/Organoid

Notes

Excitation

Wavelengths

420 nm & 500 nm

420 nm & 500 nm

Sequential excitation
is required for

ratiometric imaging.

A bandpass filter of

Emission Wavelength 516 nm 516 nm 510-540 nm is
recommended.
The dynamic range
Dynamic Range may be slightly lower
y ] J 5- to 10-fold 3- to 8-fold ) y J .y
(Ratio Change) in 3D due to light
scattering.
Slower response in
Response Time (t¥2) <1 minute 1-5 minutes 3D may be due to
diffusion limitations.
SNRin 3D is
Signal-to-Noise Ratio ) ) dependent on imaging
High Moderate to High )
(SNR) depth and clearing
efficiency.
Ratiometric imaging
Photostability Good Good helps to compensate
for photobleaching.
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Experimental Protocols
Generation of 3D Cell Cultures (Spheroids)

This protocol describes the formation of spheroids using the hanging drop method, which is
suitable for a wide range of cell types.

Materials:

e Cell culture medium appropriate for the cell line

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

10 cm non-adherent Petri dishes

Multi-channel pipette

Protocol:

o Culture cells in a standard 2D monolayer to 70-80% confluency.

e Wash cells with PBS and detach them using Trypsin-EDTA.

e Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5
minutes.

¢ Resuspend the cell pellet in fresh medium and perform a cell count.

 Dilute the cell suspension to a final concentration of 2.5 x 10> cells/mL.

o Using a multi-channel pipette, dispense 20 pL droplets of the cell suspension onto the inside
of the lid of a 10 cm Petri dish.

e Add 5-10 mL of sterile PBS to the bottom of the dish to maintain humidity.

o Carefully invert the lid and place it onto the dish.
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e Incubate at 37°C and 5% CO: for 48-72 hours to allow for spheroid formation.

Introduction of the HyPer Biosensor into 3D Cultures

The HyPer biosensor can be introduced into cells before or after spheroid/organoid formation.
Lentiviral transduction is generally more efficient for established 3D structures, while plasmid
transfection is often performed on single cells prior to seeding.

Protocol 4.2.1: Lentiviral Transduction of Pre-formed Spheroids

e Produce high-titer lentivirus carrying the HyPer gene construct according to standard
protocols.

o Collect spheroids from the hanging drops by gently washing the lid with medium into the
dish.

» Transfer the spheroid suspension to a low-attachment microcentrifuge tube and allow the
spheroids to settle by gravity.

o Carefully remove the supernatant and add the lentiviral particles diluted in fresh medium
containing 8 pg/mL polybrene.

 Incubate the spheroids with the virus for 6-12 hours at 37°C.

e Add fresh medium to dilute the virus and transfer the spheroids to a new low-attachment
plate.

» Allow the spheroids to recover and express the HyPer sensor for 48-72 hours before
imaging.

Protocol 4.2.2: Plasmid Transfection prior to Spheroid Formation

o Transfect the desired cell line in a 2D monolayer with a plasmid encoding the HyPer
biosensor using a suitable transfection reagent (e.g., lipofectamine-based or
electroporation).

o After 24 hours, select for transfected cells if a selection marker is available.
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o Harvest the HyPer-expressing cells and proceed with spheroid formation as described in

Protocol 4.1.
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Experimental workflow for HyPer imaging in 3D cell cultures.

Imaging H202 Dynamics in 3D Cultures

Confocal or light-sheet microscopy is recommended for imaging HyPer in 3D cultures to enable
optical sectioning and reduce out-of-focus light.

Materials:
» 3D cultures expressing the HyPer biosensor in a suitable imaging plate (e.g., glass-bottom).

o Confocal or light-sheet microscope equipped with two excitation sources (e.g., 405 nm or
440 nm laser for the 420 nm peak, and a 488 nm or 514 nm laser for the 500 nm peak) and
an emission filter centered around 516 nm.

e Environmental chamber for live-cell imaging (37°C, 5% COz).
Protocol:

o Place the imaging plate with the HyPer-expressing 3D cultures onto the microscope stage
within the environmental chamber and allow it to equilibrate.

o Locate the spheroids/organoids using brightfield or DIC imaging.

o Set up the imaging parameters for ratiometric acquisition:

[e]

Excitation 1: 405 nm (or nearest available laser line).

o

Excitation 2: 488 nm (or nearest available laser line).

Emission: 510-540 nm.

[¢]

[¢]

Acquire images sequentially for each excitation wavelength to avoid bleed-through.

e Acquire a Z-stack of images through the entire thickness of the spheroid/organoid for both
excitation channels. The step size should be optimized based on the objective’'s numerical
aperture (Nyquist sampling).
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o Establish a baseline by acquiring images for a few time points before adding any stimulus.

¢ Introduce the experimental stimulus (e.g., drug treatment) and acquire a time-lapse series of
Z-stacks to monitor the dynamics of H202 production.

Data Analysis and Interpretation
Protocol:
e Image Pre-processing:
o Apply a background subtraction to both image stacks.
o If necessary, perform deconvolution to improve image resolution and contrast.
o Generate a maximum intensity projection or work with individual Z-slices for analysis.
» Ratiometric Analysis:

o Using image analysis software (e.g., ImageJ/Fiji, Imaris), create a ratio image by dividing
the image stack from the 500 nm excitation by the image stack from the 420 nm excitation
on a pixel-by-pixel basis.

o The resulting ratio image will represent the relative H202 concentration.
¢ Quantification:

o Define regions of interest (ROIs) within the spheroid/organoid (e.g., core vs. periphery, or
individual cells).

o Measure the mean ratio intensity within the ROIs over time.
o Normalize the ratio data to the baseline to quantify the fold-change in H20:2 levels.

Example Signaling Pathway: H202-Mediated
Apoptosis
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HyPer can be used to investigate the role of H202 in signaling pathways leading to apoptosis,
for instance, in response to chemotherapeutic agents. An increase in intracellular H202 can
lead to mitochondrial dysfunction and the activation of caspase cascades.
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H202-mediated apoptosis pathway that can be studied using HyPer.

Troubleshooting

Problem

Possible Cause

Solution

Low HyPer Expression

- Inefficient
transfection/transduction.- Cell

line is difficult to transfect.

- Optimize
transfection/transduction
protocol.- Use a lentivirus with
a strong promoter.- Select for

stable expression.

Poor Image Quality

- Light scattering in thick
samples.- Low signal from

HyPer.

- Use a higher numerical
aperture objective.- Consider
tissue clearing methods for
fixed samples.- Increase laser
power or exposure time
(balance with phototoxicity).-

Use deconvolution software.

High Background
Fluorescence

- Autofluorescence from

medium or cells.

- Use phenol red-free medium
for imaging.- Perform
background subtraction during

image analysis.

No Ratiometric Change

- No Hz20:2 production.- HyPer
sensor is not functional.

- Use a positive control (e.g.,
add low concentration of
H203).- Verify the integrity of

the HyPer construct.

For research use only. Not for use in diagnostic procedures.

¢ To cite this document: BenchChem. [Application of HyP-1 in 3D cell culture imaging].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192900#application-of-hyp-1-in-3d-cell-culture-

imaging]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

